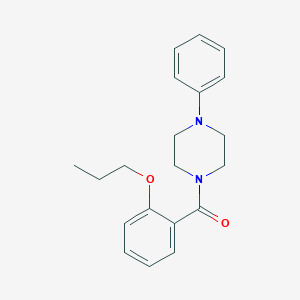![molecular formula C22H21N3O2 B269177 3-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B269177.png)
3-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide, commonly known as ANCCA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ANCCA is a potent inhibitor of the protein ANCCA, which is involved in various cellular processes, including cell proliferation, DNA damage response, and transcriptional regulation. In
Mechanism of Action
ANCCA's mechanism of action involves the inhibition of ANCCA protein, which is a transcriptional co-activator that regulates the expression of various genes involved in cell proliferation, DNA damage response, and transcriptional regulation. ANCCA protein interacts with various transcription factors and histone modifiers, leading to the activation of gene expression. ANCCA inhibition leads to the downregulation of these genes, resulting in the inhibition of cell proliferation and sensitization of cancer cells to chemotherapy.
Biochemical and Physiological Effects
ANCCA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy. ANCCA has also been shown to enhance the activity of DNA repair proteins, leading to the repair of DNA damage caused by chemotherapy or radiation therapy.
Advantages and Limitations for Lab Experiments
ANCCA's advantages for lab experiments include its potency and selectivity towards ANCCA protein, its ability to inhibit cell proliferation and induce apoptosis, and its potential to sensitize cancer cells to chemotherapy. ANCCA's limitations for lab experiments include its low solubility in aqueous solutions, its potential toxicity towards normal cells, and its limited bioavailability in vivo.
Future Directions
For research on ANCCA include the optimization of its synthesis method, the development of more potent and selective ANCCA inhibitors, and the investigation of its potential therapeutic applications in various cancer types.
Synthesis Methods
The synthesis of ANCCA involves the reaction between 3-bromo-N-ethyl-N-phenylbenzamide and aniline, followed by the addition of cyanamide and triethylamine. The resulting product is purified through column chromatography, yielding ANCCA as a white solid. The synthesis of ANCCA has been reported in several studies, and the yield and purity of the product have been optimized through various modifications of the reaction conditions.
Scientific Research Applications
ANCCA has been studied extensively in the context of cancer research, as it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. ANCCA's inhibitory effect on ANCCA protein leads to the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy. ANCCA has also been studied in the context of DNA damage response, as it has been shown to enhance the activity of DNA repair proteins, leading to the repair of DNA damage caused by chemotherapy or radiation therapy.
properties
Product Name |
3-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide |
|---|---|
Molecular Formula |
C22H21N3O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-ethyl-N-phenyl-3-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C22H21N3O2/c1-2-25(20-14-7-4-8-15-20)21(26)17-10-9-13-19(16-17)24-22(27)23-18-11-5-3-6-12-18/h3-16H,2H2,1H3,(H2,23,24,27) |
InChI Key |
XDIJAVFESDMVHH-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide](/img/structure/B269094.png)
![2,2-dimethyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}propanamide](/img/structure/B269095.png)

![3-phenyl-N-{3-[(propanoylcarbamothioyl)amino]phenyl}propanamide](/img/structure/B269109.png)
![N-ethyl-N-phenyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B269110.png)
![2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B269111.png)

![N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide](/img/structure/B269115.png)
![4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide](/img/structure/B269118.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269119.png)
![N-acetyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269121.png)
![4-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269123.png)
![N-(2-furoyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269124.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B269125.png)